![molecular formula C16H10N4O4 B13777818 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
1,4-bis-[5'-Nitropyridin-2'-yl]phenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene is a chemical compound characterized by the presence of two nitropyridine groups attached to a central phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene typically involves the reaction of 1,4-dibromobenzene with 2-nitropyridine under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Coupling Reactions: The phenylene ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields 1,4-bis-[5’-aminopyridin-2’-yl]phenylene, while coupling reactions can produce various substituted phenylene derivatives.
科学的研究の応用
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene involves its interaction with molecular targets through its nitro and phenylene groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules. The phenylene ring provides structural stability and facilitates the compound’s incorporation into larger molecular frameworks.
類似化合物との比較
Similar Compounds
1,4-bis-[5’-Aminopyridin-2’-yl]phenylene: Similar structure but with amino groups instead of nitro groups.
1,4-bis-[5’-Methoxypyridin-2’-yl]phenylene: Contains methoxy groups, offering different reactivity and properties.
1,4-bis-[5’-Chloropyridin-2’-yl]phenylene: Chlorine substituents provide unique chemical behavior.
Uniqueness
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene is unique due to its nitro groups, which impart distinct electronic properties and reactivity. This makes it valuable for specific applications in materials science and organic synthesis, where the nitro groups can be selectively modified to achieve desired properties.
特性
分子式 |
C16H10N4O4 |
|---|---|
分子量 |
322.27 g/mol |
IUPAC名 |
5-nitro-2-[4-(5-nitropyridin-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C16H10N4O4/c21-19(22)13-5-7-15(17-9-13)11-1-2-12(4-3-11)16-8-6-14(10-18-16)20(23)24/h1-10H |
InChIキー |
HQYDZBUWGSFCMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



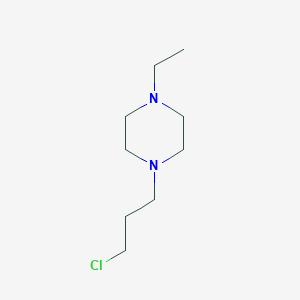
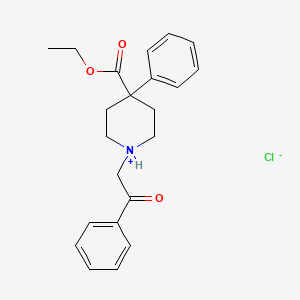
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)


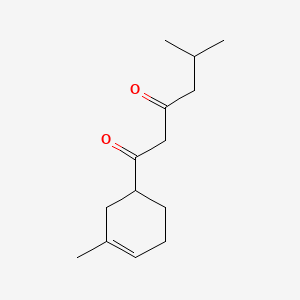
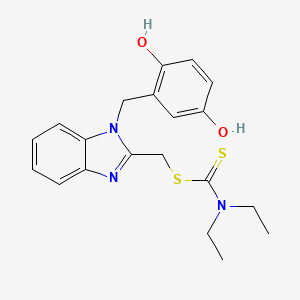


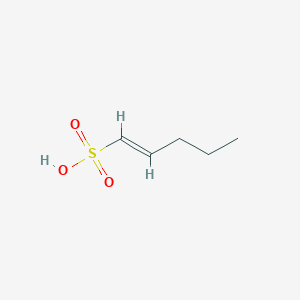
![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)

